molecular formula C17H19ClN2O4 B249664 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide

Katalognummer B249664
Molekulargewicht: 350.8 g/mol
InChI-Schlüssel: JDXHUFXBKMMTAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. It is a conjugate of a monoclonal antibody and a cytotoxic agent, which allows for targeted delivery of the drug to cancer cells while minimizing damage to healthy cells.

Wirkmechanismus

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide works by targeting cancer cells through the CD56 antigen on their surface. Once the drug binds to the cancer cell, it is internalized and transported to the lysosome. In the lysosome, the linker molecule is cleaved, releasing the cytotoxic agent, which then binds to DNA and causes double-strand breaks. This leads to cell death and the destruction of the cancer cell.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. In addition, it has been shown to be well-tolerated in clinical trials, with manageable side effects. The drug has a short half-life, which limits its systemic toxicity and allows for targeted delivery to cancer cells. The pharmacokinetics and pharmacodynamics of this compound have been extensively studied, and the drug has been shown to have a predictable and consistent profile.

Vorteile Und Einschränkungen Für Laborexperimente

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has several advantages for lab experiments. It is a highly targeted and potent anticancer agent, which allows for the study of cancer cells in vitro and in vivo. In addition, the drug has a short half-life, which allows for rapid clearance and minimizes the risk of systemic toxicity. However, there are also limitations to the use of this compound in lab experiments. The drug is highly specific to cancer cells, which limits its use in studying other types of cells. In addition, the drug is expensive and difficult to synthesize, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the development and use of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide. One area of research is the optimization of the drug's pharmacokinetics and pharmacodynamics, which could lead to improved efficacy and reduced toxicity. Another area of research is the development of new linker molecules, which could improve the stability and specificity of the drug. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in different types of cancer and in combination with other therapies.
Conclusion:
This compound is a promising anticancer drug that has shown efficacy in preclinical models of cancer and in clinical trials. The drug's targeted delivery system allows for selective killing of cancer cells while minimizing damage to healthy cells. While there are limitations to the drug's use in lab experiments, there are also several future directions for research and development. Overall, this compound has the potential to be a highly effective and targeted therapy for cancer.

Synthesemethoden

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide involves the conjugation of a monoclonal antibody, which targets cancer cells, with a cytotoxic agent, which kills the cancer cells. The monoclonal antibody used in this drug is known as HuN901, which targets the CD56 antigen found on the surface of cancer cells. The cytotoxic agent used is N-acetyl-gamma-calicheamicin, which is a potent DNA-damaging agent. The conjugation of these two components is achieved through a linker molecule, which is designed to be stable in the bloodstream but cleavable in the lysosomes of cancer cells. The final product, this compound, is a highly selective and potent anticancer agent.

Wissenschaftliche Forschungsanwendungen

2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. These studies have demonstrated the efficacy of this compound in killing cancer cells while sparing healthy cells. In addition, this compound has shown promising results in clinical trials for the treatment of various types of cancer, including acute myeloid leukemia, non-Hodgkin's lymphoma, and multiple myeloma. These studies have shown that this compound has the potential to be a highly effective and targeted therapy for cancer.

Eigenschaften

Molekularformel

C17H19ClN2O4

Molekulargewicht

350.8 g/mol

IUPAC-Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C17H19ClN2O4/c1-11-3-5-13(7-15(11)18)20-17(22)10-23-9-16(21)19-8-14-6-4-12(2)24-14/h3-7H,8-10H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

JDXHUFXBKMMTAK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(O2)C)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(O2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.